molecular formula C19H23N5O2S B2470264 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034515-93-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B2470264
CAS RN: 2034515-93-8
M. Wt: 385.49
InChI Key: CLUOCMQFCCJSPR-UHFFFAOYSA-N
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Description

“N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, an oxadiazole ring, and an acetamide group. The presence of these groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazole and oxadiazole rings might be formed using cyclization reactions, while the acetamide group could be introduced using an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The pyrazole and oxadiazole rings are both heterocyclic compounds, meaning they contain atoms other than carbon in the ring. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The pyrazole and oxadiazole rings might undergo substitution reactions, while the acetamide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups might make it more soluble in polar solvents .

Scientific Research Applications

Computational and Pharmacological Potential

Research indicates the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the one . These compounds have shown binding and moderate inhibitory effects in various assays, indicating potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (M. Faheem, 2018).

Synthesis and Characterization in Coordination Complexes

Another study explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes displayed significant antioxidant activity, suggesting potential applications in related fields (K. Chkirate et al., 2019).

Nuclear Magnetic Resonance (NMR) Study

A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and analyzed using NMR techniques. This study highlights the importance of such compounds in advanced chemical analysis and potentially in drug design (Li Ying-jun, 2012).

Anti-inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, a similar class of compounds, revealed significant anti-inflammatory activity. This suggests potential therapeutic applications for inflammatory conditions (K. Sunder & Jayapal Maleraju, 2013).

Antibacterial Study

A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antibacterial activity, emphasizing the potential of such compounds in combating bacterial infections (H. Khalid et al., 2016).

Antipsychotic Potential

Compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been evaluated for their antipsychotic potential. These compounds reduced spontaneous locomotion in animal models without interacting with dopamine receptors, suggesting a novel approach to antipsychotic drug development (L D Wise et al., 1987).

Molecular Docking Studies

Molecular docking studies of novel compounds, including pyrazole derivatives, have been conducted to explore their binding modes and potential therapeutic applications in various fields like kinase inhibition (J. Sebhaoui et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s being considered as a potential drug .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-24-12-15(10-21-24)19-22-18(26-23-19)11-20-17(25)9-14-5-7-16(8-6-14)27-13(2)3/h5-8,10,12-13H,4,9,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUOCMQFCCJSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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